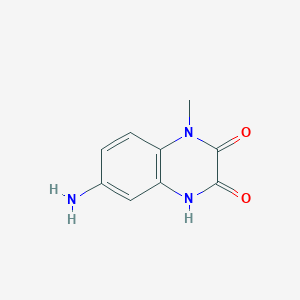

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

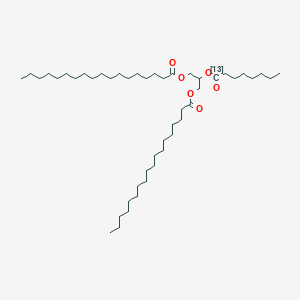

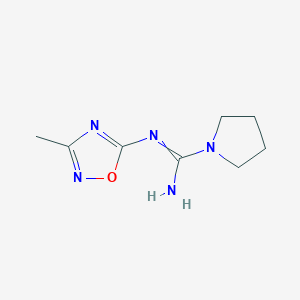

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione (6MDQ) is a hydrophobic molecule synthesized by alkylation of quinoxalines . It has been shown to be an effective corrosion inhibitor in electrochemical impedance spectroscopy and potentiodynamic polarization studies . 6MDQ is also a supramolecular material with excellent adsorption properties .

Synthesis Analysis

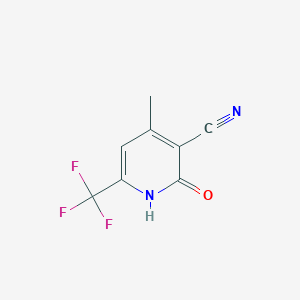

The synthesis of 6MDQ involves the reaction of substituted o-phenylenediamine and oxalic acid under solvent-free conditions by a simple grinding method . Another method involves the action of benzyl chloride on 6MDQ in the presence of potassium carbonate and a catalytic quantity of tetra-n-butylammonium bromide .Molecular Structure Analysis

The molecular structure of 6MDQ is complex and involves various interactions. For instance, complexes of DAAO with various inhibitors disclosed the binding mode mainly including a critical hydrogen bond (HB) with Arg283, π – π stacking interactions with the flavin ring of flavin adenine dinucleotide (FAD), and/or a HB with the backbone carbonyl of Gly313 .Chemical Reactions Analysis

6MDQ has been shown to exhibit d-amino acid oxidase (DAAO) inhibitory activities with IC 50 values ranging from 0.6 to 15 μM in vitro . It has also been used as an effective corrosion inhibitor .Physical And Chemical Properties Analysis

6MDQ is a hydrophobic molecule . More detailed physical and chemical properties could not be found in the available literature.Wissenschaftliche Forschungsanwendungen

Neuropharmacological Studies

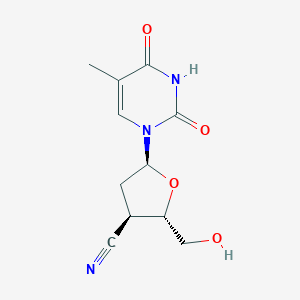

6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione has been examined for its role in neuropharmacology, particularly focusing on excitatory neurotransmission. Studies have explored its effects as a non-NMDA receptor antagonist, impacting excitatory amino acid responses in neural tissues. For instance, Yamada et al. (1989) quantitatively characterized the compound's ability to reduce peak inward currents produced by excitatory amino acids in rat hippocampus cultures, suggesting its potent and selective antagonistic properties against non-NMDA receptors (Yamada, Dubinsky, & Rothman, 1989). Similarly, research by Neuman et al. (1988) and Blake et al. (1989) demonstrated the compound's utility in blocking excitatory synaptic transmission in hippocampal slices, emphasizing its potential as a pharmacological tool in studying synaptic processes (Neuman, Ben-Ari, Gho, & Cherubini, 1988); (Blake, Yates, Brown, & Collingridge, 1989).

Synthetic Chemistry and Molecular Studies

In synthetic chemistry, the compound has facilitated the development of novel molecules with potential pharmacological properties. Zouitini et al. (2017) described the synthesis of new quinoxalines, including 6-methyl-1,4-dihydroquinoxaline-2,3-dione, highlighting its role in generating compounds with significant biological activity (Zouitini, Rodi, Elmsellem, Chahdi, Misbahi, Janati, Ouzidan, Akhazzane, & Essassi, 2017). This demonstrates the compound's versatility in contributing to new chemical entities that could be explored for various therapeutic applications.

Cellular Mechanisms and Biological Impact

Research also extends into the cellular impact of 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione, particularly in the context of cellular development and cytotoxicity. For example, studies on aminoanthraquinones, related to the quinoxaline dione structure, have shown significant cytotoxic activity against cancer cell lines, illustrating the broader potential of such compounds in therapeutic contexts (Nor, Sukari, Azziz, Wong, Alimon, & Juhan, 2013).

Eigenschaften

IUPAC Name |

7-amino-4-methyl-1H-quinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOJMOQTNUNYMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)NC(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599301 |

Source

|

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one | |

CAS RN |

123855-79-8 |

Source

|

| Record name | 6-Amino-1-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)

![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)

![Furo[2,3-c]pyridine-3-carbonitrile](/img/structure/B38808.png)

![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)